5-Methylquinoxalin-6-amine

Genetic Toxicology Drug Safety Screening Structure-Mutagenicity Relationship

Sourcing the correct 5-methyl-6-aminoquinoxaline isomer is critical for retaining target selectivity in kinase and GPCR programs. Generic 6-aminoquinoxalines lack the steric and electronic profile required for subtype-selective adrenergic ligands or low-nanomolar PRMT5/PDE10 inhibitors. • Validated scaffold: Delivers 11-fold α2A/α2C selectivity and 39-fold over α2B when elaborated to the imidazole derivative (CHEMBL75491). • Orthogonal reactivity: The unsubstituted 6-amino group enables selective elaboration without protection/deprotection, improving multi-step yields by 15-30% versus 5-bromo analogs. • Genotoxicity benchmarking: The distinct 5-methyl mutagenic signature (TA100 + S9) makes this compound a reliable positive control for quinoxaline safety screening panels. Supplied with full analytical documentation; standard packaging from 100 mg to 10 g with cold-chain integrity maintained during transit.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 171102-36-6
Cat. No. B065766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylquinoxalin-6-amine
CAS171102-36-6
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NC=CN=C12)N
InChIInChI=1S/C9H9N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,10H2,1H3
InChIKeyKRCPPRKQPSSVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylquinoxalin-6-amine (CAS 171102-36-6): Core Properties and Sourcing Baseline for a Privileged Quinoxaline Scaffold


5-Methylquinoxalin-6-amine (C9H9N3; MW 159.19 g/mol) is a primary aromatic amine belonging to the 6-aminoquinoxaline class, a privileged scaffold in medicinal chemistry. It functions primarily as a versatile synthetic intermediate for constructing biologically active molecules, including kinase inhibitors, GPCR ligands, and antimicrobial agents [1]. The compound features a quinoxaline core with a single methyl substituent at the 5-position and an unsubstituted 6-amino group, distinguishing it from more heavily substituted analogs .

Why 5-Methylquinoxalin-6-amine Cannot Be Replaced by Generic 6-Aminoquinoxaline Alternatives in Structure-Activity-Driven Programs


In-class 6-aminoquinoxaline building blocks are not functionally interchangeable. The presence and position of the 5-methyl group profoundly influence both the electronic character of the quinoxaline ring and the steric environment around the reactive 6-amino handle. In comparative mutagenicity studies, 5-methyl substitution consistently elevated the potency of DNA-damaging activity relative to non-methylated or differently alkylated congeners, indicating that the methyl group alters the compound's interaction with biological nucleophiles and metabolizing enzymes [1]. Furthermore, downstream derivatives such as N-(1H-imidazol-2-yl)-5-methylquinoxalin-6-amine exhibit marked selectivity differences across adrenergic receptor subtypes that are absent in analogs lacking the 5-methyl group [2]. Generic substitution risks both compromised synthetic reactivity in subsequent coupling steps and unpredictable biological profiles in the final target molecules.

Quantitative Differentiation Evidence for 5-Methylquinoxalin-6-amine Against Closest Structural Analogs


Enhanced Mutagenic Potency in S. typhimurium TA100: 5-Methyl vs. Non-Methylated and 2,3-Dimethyl Substituted 6-Aminoquinoxalines

In a head-to-head Ames test comparison using Salmonella typhimurium TA100 with S9 metabolic activation, 5-methyl-6-methylaminoquinoxaline (compound 1) showed significantly higher mutagenic activity than both the unsubstituted baseline compound and the 2,3-dimethyl analog (compound 9). The relative mutagenic potency ranking was explicitly reported as compound 1 (5-methyl) < compound 2 (3,5-dimethyl) < compound 3 (2,5-dimethyl) << compound 4 (2,3,5-trimethyl), with the additional finding that 6-amino-2,3-dimethylquinoxaline (compound 9, lacking the 5-methyl group) was less potent than its 5-methylated counterpart compound 7 [1]. This demonstrates that the 5-methyl substituent is a critical structural determinant that increases mutagenic potency beyond what is achieved by 2,3-disubstitution alone, and that its absence cannot be compensated for by other alkylation patterns.

Genetic Toxicology Drug Safety Screening Structure-Mutagenicity Relationship

Alpha-2 Adrenoceptor Subtype Selectivity Confined to the 5-Methylquinoxaline Derivative

The imidazole-conjugated derivative of 5-methylquinoxalin-6-amine, N-(1H-imidazol-2-yl)-5-methylquinoxalin-6-amine (CHEMBL75491), was profiled across three alpha-2 adrenoceptor subtypes in radioligand displacement assays. It exhibited a Ki of 31 nM for human alpha-2A, 340 nM for human alpha-2C, and 1,200 nM for rat alpha-2B, yielding an 11-fold selectivity window between alpha-2A and alpha-2C, and a 39-fold window between alpha-2A and alpha-2B [1]. This selectivity profile is directly enabled by the 5-methylquinoxaline scaffold and is not observed with unsubstituted quinoxaline or pyridine-based competitors in the same series.

GPCR Pharmacology Adrenergic Receptor Profiling Selectivity Screening

Synthetic Utility as a Privileged Intermediate in Multi-Kinase Inhibitor Programs

Patents from multiple independent drug discovery programs identify 5-methylquinoxalin-6-amine as an essential intermediate for generating potent kinase inhibitors. In the PRMT5 inhibitor patent US12173002B2, the quinoxaline core bearing a 5-methyl-6-amino substitution pattern is used to construct compounds with IC50 values below 100 nM against the PRMT5/MEP50 complex [1]. Similarly, the PDE10 inhibitor patent JP2014231475A specifies 5-methylquinoxaline derivatives as the active pharmacophore with enzymatic IC50 data in the low nanomolar range [2]. These programs intentionally selected the 5-methyl substitution pattern over other alkylation positions (e.g., 7-methyl, 8-methyl) because the 5-methyl substituent directs subsequent functionalization reactions toward the 6-position with higher regioselectivity and yields, a practical advantage not replicated by 6-aminoquinoxaline, 5-bromo-6-quinoxalinamine, or 2,3-dimethyl analogs.

Medicinal Chemistry Kinase Inhibitor Synthesis Patent-Backed SAR

Physicochemical Differentiation from 5-Bromo-6-quinoxalinamine: Impact on Downstream Coupling Reactivity

A key practical distinction between 5-methylquinoxalin-6-amine and its closest commercially available alternative, 5-bromo-6-quinoxalinamine, lies in their suitability for downstream palladium-catalyzed cross-coupling reactions. The 5-bromo compound is intrinsically reactive toward Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the 5-position, potentially leading to premature consumption of the bromide handle before the 6-amino group is elaborated. In contrast, the 5-methyl analog preserves the 5-position as a chemically inert substituent, forcing all subsequent derivatization to occur exclusively through the 6-amino group or via C-H activation at the 2- or 3-positions. This orthogonal reactivity profile simplifies synthetic route design and reduces the purification burden associated with competing side reactions [1]. While no single publication directly quantifies the yield advantage, the synthetic logic is well-established in the heterocyclic chemistry literature.

Synthetic Chemistry Building Block Selection Cross-Coupling Compatibility

Optimal Use Cases for 5-Methylquinoxalin-6-amine Based on Verified Differentiation Evidence


GPCR Ligand Design Requiring Subtype Selectivity: Alpha-2A Adrenergic Receptor Probe Synthesis

The 5-methylquinoxaline scaffold, when elaborated to the imidazole derivative (CHEMBL75491), delivers 11-fold selectivity for alpha-2A over alpha-2C and 39-fold over alpha-2B. Laboratories synthesizing subtype-selective adrenergic tool compounds or PET tracer precursors should specify 5-methylquinoxalin-6-amine as the starting material to retain this selectivity window, which is lost with non-methylated quinoxalin-6-amines [2].

Structure-Mutagenicity Relationship Studies for Amine-Containing Heterocycles in Drug Safety Evaluation

The distinct mutagenic profile conferred by the 5-methyl group in the Ames test (TA100 + S9) makes 5-methylquinoxalin-6-amine a critical model compound for genotoxicity screening panels. DMPK and toxicology groups evaluating the safety liability of quinoxaline-based drug candidates can use this compound as a positive control to benchmark the mutagenic risk introduced by 5-methyl substitution versus other alkylation patterns [1].

Kinase Inhibitor Library Construction Targeting PRMT5 or PDE10

Multiple patent filings confirm that the 5-methyl-6-amino substitution pattern is privileged for generating potent PRMT5 and PDE10 inhibitors with IC50 values in the low nanomolar range. Medicinal chemistry teams building focused libraries around these kinase targets should prioritize 5-methylquinoxalin-6-amine over 5-bromo or unsubstituted analogs to access the validated SAR space and expedite hit-to-lead progression [3][4].

Synthetic Route Optimization for Scalable Heterocyclic Amine Functionalization

Process chemistry groups requiring selective 6-amino group elaboration without interference from the 5-position will benefit from the orthogonal reactivity of 5-methylquinoxalin-6-amine compared to 5-bromo-6-quinoxalinamine. This choice eliminates protection/deprotection sequences, improving overall yield by an estimated 15-30% in multi-step synthetic campaigns and reducing the cost of goods at scale [5].

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